molecular formula C8H8O4 B129427 Methyl 3,4-dihydroxybenzoate CAS No. 2150-43-8

Methyl 3,4-dihydroxybenzoate

Cat. No. B129427
CAS RN: 2150-43-8
M. Wt: 168.15 g/mol
InChI Key: CUFLZUDASVUNOE-UHFFFAOYSA-N
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Patent
US08598342B2

Procedure details

A solution of 3,4-dihydroxybenzoic acid (5.0 g, 32 mmol) in methanol (80 mL) containing c-H2SO4 (3 mL) was heated at reflux for 4 hrs and cooled to room temperature. After concentrating under reduced pressure, the residue was dissolved in ethyl acetate and washed successively with water, saturated NaHCO3, and brine. The organic fraction was dried over MgSO4 and concentrated to give 3,4-dihydroxybenzoic acid methyl ester (5.2 g, 96%). 1H NMR (DMSO-d6, 600 MHz) δ 9.77 (s, 1H), 9.35 (s, 1H), 7.35 (s, 1H), 7.30 (d, 1H, J=7.8 Hz), 6.79 (d, 1H, J=7.8 Hz), 3.78 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
c-H2SO4
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].[CH3:12]O>>[CH3:12][O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][C:10]([OH:11])=[C:2]([OH:1])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1O
Name
c-H2SO4
Quantity
3 mL
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hrs
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed successively with water, saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.